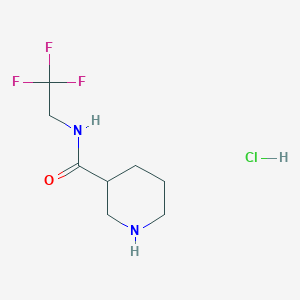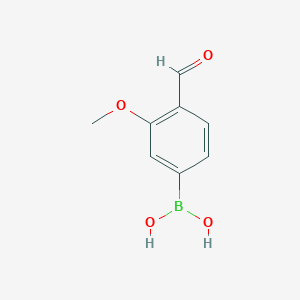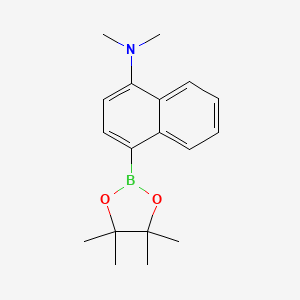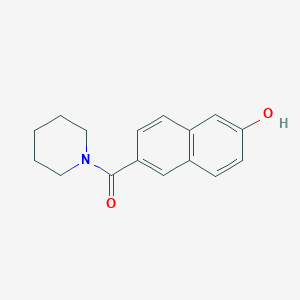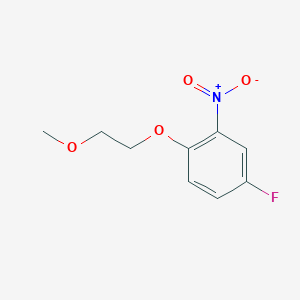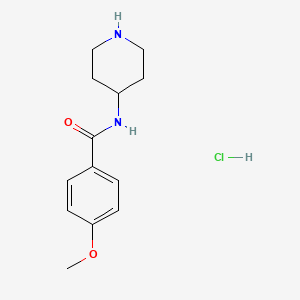
(2-Fluoro-6-methylphenyl)boronic acid
Descripción general
Descripción
“(2-Fluoro-6-methylphenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They have been widely studied in medicinal chemistry due to their potential applications in various fields .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years . The synthetic processes used to obtain these active compounds are relatively simple and well known . The synthesis of boronic acids is often accomplished via the Suzuki–Miyaura reaction .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-6-methylphenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methyl group .Chemical Reactions Analysis
Boronic acids, such as “(2-Fluoro-6-methylphenyl)boronic acid”, can participate in various chemical reactions . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Aplicaciones Científicas De Investigación
Sensing Applications
(2-Fluoro-6-methylphenyl)boronic acid: is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The compound’s interaction with diols also enables its use in biological labelling. It can be used to label proteins, cells, and other biological molecules, facilitating their identification and tracking during biological processes .
Protein Manipulation and Modification
Researchers employ (2-Fluoro-6-methylphenyl)boronic acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching other molecules to proteins for various research purposes .
Separation Technologies
In separation technologies, (2-Fluoro-6-methylphenyl)boronic acid is used for the selective binding and separation of molecules, particularly in the context of carbohydrate chemistry and glycobiology. This is essential for the analysis, protection, and activation of carbohydrates .
Development of Therapeutics
The boronic acid derivative is also explored for its potential in developing therapeutics. Its unique properties allow it to interfere in signaling pathways, inhibit enzymes, and be part of cell delivery systems .
Analytical Methods
(2-Fluoro-6-methylphenyl)boronic acid: is a building material for microparticles used in analytical methods. These microparticles can be designed for specific interactions with target molecules, enhancing the sensitivity and specificity of detection methods .
Mecanismo De Acción
Target of Action
The primary target of the compound (2-Fluoro-6-methylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
(2-Fluoro-6-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by (2-Fluoro-6-methylphenyl)boronic acid, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the action of (2-Fluoro-6-methylphenyl)boronic acid primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of (2-Fluoro-6-methylphenyl)boronic acid are influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction . Additionally, the compound’s success in the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Direcciones Futuras
The future of boronic acids in medicinal chemistry looks promising . The introduction of a boronic acid group to bioactive molecules has shown to improve the already existing activities . This suggests that boronic acids, including “(2-Fluoro-6-methylphenyl)boronic acid”, could be used to develop new promising drugs in the future .
Propiedades
IUPAC Name |
(2-fluoro-6-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGFAYXDRNOISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716603 | |
| Record name | (2-Fluoro-6-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-methylphenyl)boronic acid | |
CAS RN |
887471-69-4 | |
| Record name | (2-Fluoro-6-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)
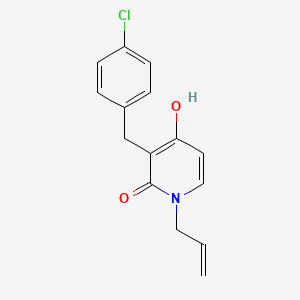
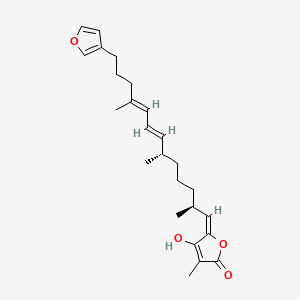
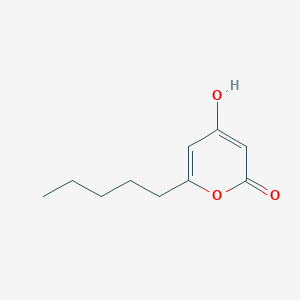
![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)

